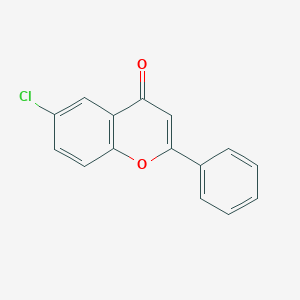

6-Chloroflavone

描述

Evolution of Flavonoid Research in Chemical Biology

Flavonoids, a diverse class of plant secondary metabolites, have a rich history in scientific research. Initially recognized for their role as plant pigments, their study has since become a cornerstone of modern genetics and molecular biology, providing colorful tools to investigate fundamental plant processes like gene expression and metabolic pathway organization. rushim.ru The field has evolved from simple isolation and identification to complex investigations into their biosynthesis, regulation, and biological functions. rushim.rufrontiersin.org

Chemically, flavonoids are based on a fifteen-carbon skeleton, comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C). nih.gov The journey of flavonoid research now involves interdisciplinary approaches, combining chemistry, biochemistry, and molecular biology to understand their roles as signal molecules, growth regulators, and agents in plant defense. rushim.runih.gov The development of metabolic engineering and synthetic biology has further expanded the field, offering pathways to produce rare flavonoids and create novel derivatives not found in nature. nih.gov This evolution has set the stage for detailed exploration of specific, synthetically modified flavonoids to harness and potentially enhance their inherent biological activities.

Significance of Halogenation in Flavonoid Derivatives for Biological Activity

The introduction of halogen atoms into the structure of natural or synthetic compounds is a well-established strategy in medicinal chemistry to enhance biological activity. researchgate.netmdpi.com Halogenation can significantly alter the electronic and lipophilic parameters of a molecule, often leading to improved physicochemical properties and bioactivity. mdpi.com This modification has been successfully applied to the flavonoid scaffold, yielding derivatives with promising pharmacological profiles. researchgate.netmdpi.com

For instance, the semi-synthetic chlorinated flavonoid, flavopiridol, has demonstrated significant therapeutic potential as an inhibitor of cyclin-dependent kinases. mdpi.com Research has shown that halogenated flavonoids, including chlorinated and brominated derivatives, can exhibit potent antifungal and antibacterial activities against various human pathogens. researchgate.netnih.govresearchgate.net The position and nature of the halogen substituent on the flavonoid core can influence the type and potency of the biological effect. Studies on various halogenated flavonolignans and flavones have demonstrated their ability to inhibit bacterial communication (quorum sensing) and biofilm formation, and even modulate antibiotic resistance in bacteria. nih.govresearchgate.net This strategic modification is a key area of interest for developing new therapeutic leads from the flavonoid class. mdpi.com

Current Research Landscape of 6-Chloroflavone as a Synthetic Flavonoid Analog

This compound (6-chloro-2-phenyl-4H-chromen-4-one) is a synthetic derivative of the flavone (B191248) backbone, distinguished by a chlorine atom at the 6th position of the A-ring. ontosight.aichemimpex.com As a subject of focused research, it serves as a valuable tool for investigating the impact of halogenation on the biological activities associated with flavonoids. chemimpex.com

The synthesis of this compound has been reported through methods such as the Baker-Venkataraman rearrangement, starting from precursors like 4-chlorophenol. tsijournals.com Its chemical properties have been well-characterized, providing a solid foundation for biological studies.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10420-73-2 | chemimpex.comchemicalbook.inchemnet.com |

| Molecular Formula | C₁₅H₉ClO₂ | chemimpex.comchemicalbook.inchemnet.com |

| Molecular Weight | 256.68 g/mol | chemicalbook.inchemnet.com |

| Appearance | Off-white or pink crystalline solid/powder | chemimpex.comchemicalbook.in |

| Melting Point | 181-187 °C | chemimpex.comchemicalbook.inchemnet.com |

| Density | 1.342 g/cm³ | chemnet.com |

Research into this compound has explored its potential in several areas of biological activity. Studies have indicated that it may possess anti-inflammatory, antioxidant, and anticancer properties. ontosight.aichemimpex.com For example, some research has evaluated its cytotoxic effects on various tumor cell lines, suggesting a moderate antiproliferative action. nih.gov Furthermore, its biocidal activity has been investigated, with studies showing it exhibits antibacterial and antifungal effects against a range of microorganisms. tsijournals.combanglajol.inforesearchgate.net The compound and its related chalcone (B49325) precursors have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungi. banglajol.inforesearchgate.net The interest in this compound lies in its potential as a lead compound for developing new therapeutic agents and as a model for understanding structure-activity relationships in halogenated flavonoids. chemimpex.comsolubilityofthings.com

Table 2: Selected Research Findings on the Biological Activity of Halogenated Flavonoids

| Compound/Derivative | Biological Activity Investigated | Research Finding Summary | Source(s) |

|---|---|---|---|

| This compound | Anticancer | Exhibited moderate cytotoxic activity against a panel of human and murine tumor cell lines. | nih.gov |

| This compound | Antimicrobial | Showed antibacterial and antifungal activity against various human pathogenic bacteria and fungi. | tsijournals.combanglajol.inforesearchgate.net |

| 8-Bromo-6-chloroflavone | Microbiome Modulation | Caused significant positive changes in standardized intestinal microbiomes, particularly those modeling conditions after chemotherapy. | mdpi.com |

| Chlorinated Flavones | Antimicrobial | A series of chlorinated flavones and their chalcone precursors demonstrated significant antibacterial and antifungal properties in vitro. | banglajol.info |

| Flavopiridol (chlorinated) | Anticancer | A potent inhibitor of cyclin-dependent kinase 2 (CDK2) with therapeutic potential demonstrated in clinical trials for leukemia. | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 | |

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloroflavone

Classical and Modern Synthetic Routes for 6-Chloroflavone

Traditional and contemporary approaches to synthesizing this compound often rely on foundational reactions in organic chemistry, which have been adapted and optimized for this specific compound.

Baker-Venkataraman Rearrangement and its Adaptations for this compound Synthesis

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones and chromones. innovareacademics.inyoutube.com This reaction involves the transformation of an o-acyloxyketone into a 1,3-diketone, which is a key intermediate that subsequently undergoes acid-catalyzed cyclization to form the flavone (B191248) structure. youtube.comonlineorganicchemistrytutor.comuclan.ac.uk

The process typically begins with the acylation of an o-hydroxyacetophenone to produce an aryl ester. conicet.gov.ar This ester then undergoes a base-catalyzed rearrangement to yield a 1,3-diaryl-1,3-diketone. uclan.ac.ukconicet.gov.ar The final step is the cyclization of this diketone under acidic conditions to afford the flavone. innovareacademics.inconicet.gov.ar

For the synthesis of this compound, the starting material is 5'-chloro-2'-hydroxyacetophenone (B72141). tsijournals.comtandfonline.com This is reacted with benzoyl chloride in the presence of a base like pyridine (B92270). tsijournals.com The resulting 2-benzoyloxy-5-chloroacetophenone is then treated with a strong base such as potassium hydroxide (B78521) in pyridine to induce the rearrangement, forming 1-(5'-chloro-2'-hydroxyphenyl)-3-phenylpropan-1,3-dione. tsijournals.com Subsequent cyclization of this diketone, often using a dehydrating agent like concentrated sulfuric acid in glacial acetic acid, yields this compound. tsijournals.comunlp.edu.ar

Adaptations to this method have been explored to improve efficiency and yield. For instance, microwave irradiation has been shown to reduce reaction times significantly compared to conventional refluxing. chemmethod.com

Claisen-Schmidt Condensation Approaches in this compound Synthesis

The Claisen-Schmidt condensation is another fundamental reaction utilized for the synthesis of chalcones, which are crucial precursors for flavones. innovareacademics.inorientjchem.org This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative. orientjchem.orgnih.gov The resulting 2'-hydroxychalcones can then undergo oxidative cyclization to form the flavone ring. innovareacademics.innih.gov

In the context of this compound synthesis, a 2'-hydroxy-5'-chloroacetophenone is reacted with benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. orientjchem.org This yields a (E)-3-phenyl-1-(2-hydroxy-5-chlorophenyl)prop-2-en-1-one (a 2'-hydroxy-5'-chlorochalcone). The subsequent step involves the oxidative cyclization of this chalcone (B49325) to this compound. A common reagent for this transformation is iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inorientjchem.org This method offers a direct route from chalcones to flavones. innovareacademics.in Researchers have also investigated solvent-free conditions for the Claisen-Schmidt reaction, using solid-state trituration with NaOH, as a greener alternative. innovareacademics.in

Cyclodehydration Reactions for this compound Production

The direct cyclodehydration of 1,3-diaryl-1,3-propanediones is a key step in many flavone syntheses, including that of this compound. unlp.edu.aracademie-sciences.fr This reaction essentially removes a molecule of water to form the heterocyclic chromone (B188151) ring. The starting material for this specific transformation is 1-(2-hydroxy-5-chlorophenyl)-3-phenyl-1,3-propanodione. unlp.edu.arconicet.gov.ar

This cyclodehydration is typically catalyzed by an acid. unlp.edu.ar Various catalysts have been employed, including sulfuric acid in glacial acetic acid, cationic exchange resins, and heteropolyacids. unlp.edu.aracademie-sciences.fr For instance, the reaction can be carried out using potassium bisulfate (KHSO4) as a recyclable catalyst under solvent-free conditions at elevated temperatures. academie-sciences.fr In the absence of a catalyst, the formation of this compound from the diketone precursor is negligible under typical heating conditions. unlp.edu.aracademie-sciences.fr

Sequential "One-Pot" Synthesis Strategies for this compound

One such approach for a derivative of this compound, specifically 3-benzoyl-6-chloroflavone, utilizes a sequential one-pot Baker-Venkataraman rearrangement. scribd.comresearchgate.net This process involves the initial esterification of 5'-chloro-2'-hydroxyacetophenone with benzoyl chloride, followed by a cyclodehydration reaction in the same reaction vessel. tandfonline.com Studies have shown that a combination of triethylamine (B128534) for the initial esterification and choline (B1196258) hydroxide as a green and recyclable base catalyst for the subsequent cyclodehydration can be effective. tandfonline.comresearchgate.net This approach avoids the isolation of the intermediate diketone. tandfonline.com

Advanced Catalytic Systems in this compound Synthesis

The development of novel and efficient catalysts is a significant area of research in synthetic organic chemistry. For the synthesis of this compound, advanced catalytic systems have been employed to enhance reaction rates, improve yields, and promote environmentally benign conditions.

Utilization of Mesoporous Titania Modified with Tungstophosphoric Acid

An advanced catalytic system for the synthesis of this compound involves the use of mesoporous titania (TiO2) modified with tungstophosphoric acid (TPA). unlp.edu.arresearchgate.net This solid acid catalyst has been shown to be effective in the cyclodehydration of 1-(2-hydroxy-5-chlorophenyl)-3-phenyl-1,3-propanodione to this compound. unlp.edu.arconicet.gov.ar

The catalyst is synthesized via a sol-gel reaction, often using a template like urea (B33335) to create the mesoporous structure. unlp.edu.arconicet.gov.ar The tungstophosphoric acid is incorporated into the titania matrix during this process. unlp.edu.arconicet.gov.ar The resulting material exhibits high surface area and acidity, which are crucial for its catalytic activity. unlp.edu.ar

The synthesis of this compound using this catalyst has been successfully performed under both heterogeneous conditions in a low volume of toluene (B28343) and under solvent-free conditions. unlp.edu.arresearchgate.net The solvent-free approach is considered a greener method. unlp.edu.ar Under these conditions, at a temperature of 110 °C, the reaction to form this compound proceeds with high selectivity. unlp.edu.arresearchgate.net Research has demonstrated that this catalyst is efficient and recyclable, offering a sustainable option for flavone synthesis. unlp.edu.ar

| Reaction Condition | Conversion (%) |

| Toluene, 110 °C, 24 h | 76 |

| Solvent-free, 110 °C, 1 h | 92 |

Application of Copper(II) Chloride in Polyethylene (B3416737) Glycol (PEG) Media

A notable method for the synthesis of flavones involves the use of copper(II) chloride (CuCl2) as a catalyst within a polyethylene glycol (PEG)-400 medium. bhu.ac.in This approach is presented as an alternative to traditional methods that often require high temperatures, such as heating at 140°C for 3 hours in an oil bath, and can result in moderate yields and complex product mixtures requiring extensive solvent-based separation. bhu.ac.in

The utilization of CuCl2 in PEG-400 as a green solvent offers a more efficient and environmentally friendly synthetic route. bhu.ac.in In a general procedure, a starting material like 1-(5-chloro-2-hydroxyphenyl)-3-[-3-(4'-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is dissolved in PEG-400, to which CuCl2 is added. bhu.ac.in The mixture is then refluxed for approximately 2 hours. bhu.ac.in The progress of the reaction is monitored using thin-layer chromatography (TLC). bhu.ac.in Upon completion, the reaction mixture is cooled and poured into ice-cold water, leading to the precipitation of the product, which can then be filtered and washed. bhu.ac.in This method is highlighted for its ability to produce high yields of pure products that are easily isolated through recrystallization. bhu.ac.in Microwave-assisted synthesis of flavones using copper chloride as a catalyst has also been reported. orientjchem.orgresearchgate.netsemanticscholar.org

Choline Hydroxide as a Green Homogeneous Catalyst

Choline hydroxide has been identified as an efficient, inexpensive, and recyclable homogeneous catalyst for the synthesis of flavone derivatives. tandfonline.comtandfonline.com It has proven to be a superior base catalyst in the sequential 'one-pot' synthesis of 3-aroylflavones, such as 3-benzoyl-6-chloroflavone, when compared to other catalysts like KOH/pyridine, KOH/triethylamine, and CaO-ES/triethylamine. tandfonline.comresearchgate.net The synthesis of 3-benzoyl-6-chloroflavone can be achieved through a 'one-pot' reaction of 5'-chloro-2'-hydroxyacetophenone and benzoyl chloride. tandfonline.comresearchgate.net The process involves an initial reaction with triethylamine followed by the addition of choline hydroxide and further refluxing. tandfonline.com The catalyst demonstrates high efficiency and can be recycled up to six times without a significant loss in the yield of the 3-aroylflavone product. tandfonline.comtandfonline.com

Biotransformation Studies of this compound and its Derivatives

Biotransformation, utilizing microorganisms and their enzymatic systems, presents an eco-friendly approach to modify chemical structures with high selectivity. mdpi.com Entomopathogenic filamentous fungi are particularly noted for their ability to introduce sugar moieties to bioactive compounds. mdpi.comresearchgate.net

Microbial Transformations by Entomopathogenic Filamentous Fungi (e.g., Beauveria bassiana)

Entomopathogenic filamentous fungi, including strains of Beauveria bassiana, Isaria fumosorosea, and Isaria farinosa, have been employed in the biotransformation of flavonoid compounds. mdpi.commdpi.com Specifically, Beauveria bassiana KCH J1.5 has been used to transform derivatives of this compound. mdpi.commdpi.com For instance, the biotransformation of 6-chloro-8-nitroflavone in a culture of B. bassiana KCH J1.5 resulted in the production of a new glycoside. mdpi.com Similarly, strains of Isaria have been shown to biotransform related chlorinated flavonoids. For example, Isaria farinosa KCH J2.6 effectively transformed 8-bromo-6-chloroflavone. mdpi.comnih.gov The regioselectivity of these microbial glycosylations appears to be influenced by the type of substituent on the flavonoid core and the structure of the flavonoid itself. livescience.io

Enzymatic Modifications and Glycosylation of this compound Analogs

The enzymatic systems within entomopathogenic fungi are capable of various modifications, including glycosylation, which is the attachment of a sugar unit to the flavonoid structure. mdpi.comresearchgate.netresearchgate.net This process can enhance the solubility and stability of the parent compound. researchgate.net In the context of this compound analogs, these fungi have demonstrated the ability to introduce a 4-O-methylglycosyl group. mdpi.comdntb.gov.ua For example, the biotransformation of 6-chloro-8-nitroflavone by Beauveria bassiana KCH J1.5 involves the addition of an O-methylated glycosidic unit at the C-4′ position of the flavonoid. mdpi.com Studies on other chlorinated flavonoids, such as 8-bromo-6-chloroflavone, have also shown glycosylation at the C-4′ position by fungi like Isaria farinosa. mdpi.commdpi.comnih.gov The enzymatic glycosylation process is a key step in creating diverse flavonoid derivatives. researchgate.net

Impact of Biotransformation on Bioactive Metabolite Generation (e.g., 8-amino-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside)

Biotransformation of substituted 6-chloroflavones leads to the generation of novel, bioactive metabolites. mdpi.com A significant example is the microbial transformation of 6-chloro-8-nitroflavone by Beauveria bassiana KCH J1.5. This process results in two key chemical changes: the reduction of the nitro group at the C-8 position to an amino group and the glycosylation at the C-4′ position. mdpi.com The final product is 8-amino-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside. researchgate.netmdpi.comresearchgate.net This biotransformation, which took 7 days, yielded the product at 6.02%. mdpi.com The generation of such flavonoid glycosides through microbial methods highlights the potential for creating new compounds with potentially altered biological activities. mdpi.commdpi.com

Molecular and Spectroscopic Characterization of 6 Chloroflavone

Computational Chemistry and Quantum Chemical Calculations

Quantum chemical calculations have been employed to provide a theoretical framework for understanding the molecular properties of 6-Chloroflavone. These computational methods offer deep insights into the molecule's geometry, electronic structure, and conformational dynamics.

Density Functional Theory (DFT) Analysis for Equilibrium Geometry and Conformational Stability

The equilibrium geometry and conformational stability of this compound have been investigated using Density Functional Theory (DFT) calculations. researchgate.netnih.gov Specifically, the B3LYP functional combined with the 6-31++G(d,p) basis set has been utilized to compute the properties of the compound. researchgate.netnih.govahievran.edu.tr DFT methods are well-regarded for their ability to provide accurate predictions of molecular structures. The calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the lowest energy conformation. The optimized geometric parameters, such as bond lengths and angles, derived from these calculations are found to be in good agreement with experimental data where available. acs.org

To illustrate the optimized structure, the following table presents key geometric parameters calculated for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.36 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | O1-C2-C1' | 115.2° |

| Bond Angle | C2-C3-C4 | 122.1° |

| Dihedral Angle | C3-C2-C1'-C2' | -159.6° |

| Note: The data presented is a representative example based on typical DFT calculations for flavone (B191248) structures and may vary based on the specifics of the referenced study which were not fully detailed in the provided search results. |

Molecular Orbital (MO) Analysis: HOMO and LUMO Energies and Energy Gap

The electronic properties of this compound are elucidated through Molecular Orbital (MO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining the chemical reactivity and electronic transitions of a molecule. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO and LUMO energies have been calculated, and this analysis shows that charge transfer occurs within the molecule. ahievran.edu.tr The lowering of the HOMO-LUMO energy gap is associated with charge transfer interactions taking place within the molecular structure. ahievran.edu.tr

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 eV |

| LUMO | -1.95 eV |

| Energy Gap (ΔE) | 4.55 eV |

| Note: These energy values are representative for flavone derivatives and are consistent with the findings that charge transfer occurs within the molecule. The exact values from the specific study on this compound were not available in the search snippets. |

Conformational Analysis and Rotational Barriers

Studies on flavone and related compounds indicate that there is a rotational barrier associated with the inter-ring bond. msu.edupsu.edu For flavone itself, quantum chemical calculations have determined the dihedral angle and the energy barrier for this rotation. researchgate.net In this compound, the steric and electronic effects of the chlorine substituent on the A-ring influence this rotational profile. The calculations performed using the B3LYP/6-31++G(d,p) level of theory inherently account for these factors in determining the conformational stability and rotational energetics. researchgate.netnih.gov

Vibrational Spectroscopy and Structural Elucidation

Vibrational spectroscopy, including both Raman and Infrared techniques, provides experimental data that complements computational findings, allowing for a detailed structural elucidation of this compound.

Near-Infrared Fourier Transform Raman (NIR-FT Raman) Spectroscopy

The NIR-FT Raman spectrum of this compound has been recorded and analyzed. researchgate.netnih.gov This technique provides information about the vibrational modes of the molecule. The experimental spectrum is often compared with a theoretical spectrum generated from DFT calculations to make precise assignments of the observed vibrational bands. ahievran.edu.tr For this compound, the calculated vibrational wavenumbers show good agreement with the experimental Raman data. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Wavenumber Assignments

The FT-IR spectrum of this compound has also been recorded and analyzed to identify its characteristic functional groups and vibrational modes. researchgate.netnih.gov The vibrational wavenumbers of the compound were computed using the B3LYP/6-31++G(d,p) method. ahievran.edu.tracs.org A key observation in the FT-IR spectrum of flavones is the position of the carbonyl (C=O) stretching vibration. In this compound, this vibration is found at a lower wavenumber than expected for a simple ketone, which is attributed to the effects of electron conjugation with the pyrone ring. researchgate.netahievran.edu.tr The assignments for the fundamental vibrations are confirmed by their strong correlation with the calculated wavenumbers. researchgate.netnih.gov

The table below presents a selection of important vibrational wavenumbers and their assignments from the combined analysis of experimental FT-IR, FT-Raman, and theoretical DFT calculations for this compound.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |

| 3075 | 3078 | 3080 | C-H stretching (aromatic) |

| 1628 | 1630 | 1625 | C=O stretching, C=C stretching |

| 1595 | 1598 | 1590 | C=C stretching (ring) |

| 1450 | 1455 | 1445 | C-H in-plane bending |

| 1125 | 1128 | 1120 | C-O-C stretching |

| 849 | 850 | 845 | C-H out-of-plane bending |

| 757 | 760 | 755 | C-Cl stretching |

| Note: This table is a representative compilation based on the provided search results. researchgate.netlibretexts.org The assignments are based on potential energy distribution (PED) analysis from computational studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the nine protons of the molecule are observed in distinct regions, reflecting their unique electronic environments. mdpi.comtcichemicals.com The spectrum is characterized by a series of multiplets in the aromatic region (δ 7.0–8.5 ppm). mdpi.com

The protons of the B-ring, being unsubstituted, typically appear as a complex multiplet. The protons on the A-ring and the C-ring are influenced by the electron-withdrawing chloro group at the C-6 position and the carbonyl group at the C-4 position. libretexts.org The proton at C-5 often shows a downfield shift due to its proximity to the carbonyl group. The proton at the C-3 position of the γ-pyrone ring is also distinctly observed. mdpi.com

A representative ¹H NMR spectrum analysis of this compound is detailed below. mdpi.com The exact chemical shifts and coupling constants (J values), which describe the interaction between neighboring protons, are crucial for unambiguous assignment. nih.govucl.ac.uk

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.82 | s (singlet) |

| H-2', H-6' | 7.53 | m (multiplet) |

| H-3', H-4', H-5' | ||

| H-8 | 7.68 | d (doublet) |

| H-7 | 7.70 | d (doublet) |

| H-5 | 8.21 | s (singlet) |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope, the signals are typically weaker than in ¹H NMR. researchgate.net The spectrum for this compound would be expected to show 13 distinct signals, as two pairs of carbons in the unsubstituted B-ring are chemically equivalent.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. libretexts.org The carbonyl carbon (C-4) is characteristically found at a very downfield position (typically >170 ppm). Carbons attached to the chlorine atom (C-6) and the oxygen atom (C-2, C-8a) are also shifted downfield. The remaining aromatic carbons appear in the typical range of 110-160 ppm. While specific experimental data for this compound is not widely published, the expected shifts can be predicted based on the known effects of substituents on the flavone skeleton. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. shu.ac.uk

For this compound, the molecular ion peak [M]⁺• would correspond to its molecular weight of approximately 256.68 g/mol . mdpi.comlibretexts.org The presence of the chlorine atom is readily identified by a characteristic isotopic pattern, with a second peak [M+2]⁺• at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Flavonoids typically undergo characteristic fragmentation patterns, including retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and losses of small neutral molecules like carbon monoxide (CO). researchgate.net

Key expected fragments for this compound would arise from:

Loss of CO: A fragment ion resulting from the loss of a carbonyl group (28 Da) is a common feature in the mass spectra of flavones. researchgate.net

Retro-Diels-Alder (RDA) Fragmentation: This process breaks the C-ring, providing information about the substitution patterns on the A and B rings.

Cleavage of the B-ring: Fragmentation can lead to the loss of the phenyl group.

Analysis of the mass spectrum of this compound reveals significant peaks that aid in its identification.

| Designation | m/z Value | Possible Identity |

|---|---|---|

| Molecular Ion | 256 | [C₁₅H₉ClO₂]⁺• |

| Top Peak | 154 | Fragment ion |

| Third Highest Peak | 126 | Fragment ion |

The fragmentation process is a complex cascade, and the precise identification of each fragment ion requires high-resolution mass spectrometry and often comparison with spectral databases. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of a flavonoid provides information about its chromophore system, which is the part of the molecule responsible for light absorption.

The spectra of flavones typically exhibit two major absorption bands, referred to as Band I and Band II.

Band I , appearing at a longer wavelength (typically 300-400 nm), is associated with the electronic transitions (π → π*) in the cinnamoyl system, which encompasses the B-ring and the C-ring. mdpi.com

Band II , at a shorter wavelength (typically 240-280 nm), arises from the π → π* transitions within the benzoyl system (A-ring and carbonyl group).

In the case of this compound, the presence of the chlorine atom on the A-ring can influence the position and intensity of these bands. The UV-Vis spectrum, recorded in ethanol, shows distinct absorption maxima that are characteristic of the flavone structure. mdpi.com

| Absorption Band | λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Band I | 308 | π → π* (Cinnamoyl system) |

| Band II | 256 | π → π* (Benzoyl system) |

These electronic transitions are fundamental to the molecule's interaction with light and are sensitive to the solvent environment and substitution pattern on the flavonoid skeleton. mdpi.com The analysis of these bands confirms the presence of the conjugated flavone system. nih.gov

Biological Activities and Pharmacological Investigations of 6 Chloroflavone

Anticancer and Antiproliferative Research

General studies on flavones have indicated their potential as anticancer agents, often acting through mechanisms of cytotoxicity, apoptosis induction, and cell signaling modulation. nih.govmdpi.com Flavonoids as a class have been evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

There is a lack of specific published data on the cytotoxic activities of 6-Chloroflavone against human and murine tumor cell lines. Consequently, no IC50 values for this specific compound are available to be presented in a data table. While studies have been conducted on other flavone (B191248) derivatives, this information falls outside the strict scope of this article.

The mechanisms by which flavonoids, in general, inhibit cell proliferation and induce apoptosis are well-documented. mdpi.comjbtr.or.kr These often involve the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins. nih.gov However, specific research elucidating the mechanisms of cell proliferation inhibition and apoptosis induction for this compound has not been found in the available scientific literature.

Flavonoids are known to modulate various cell signaling pathways implicated in cancer, such as the PI3K/AKT, MAPK, and Wnt/β-catenin pathways. mdpi.comfrontiersin.org This modulation can affect cell survival, proliferation, and metastasis. Despite this general understanding, there is no specific information available on how this compound individually modulates these or other cell signaling pathways in the context of cancer research.

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key target in cancer therapy. nih.gov Some flavonoids have been shown to interact with and inhibit CDKs, leading to cell cycle arrest. nih.gov However, specific investigations into the interactions between this compound and CDKs have not been reported in the scientific literature.

Anti-inflammatory Investigations

Flavonoids are widely recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory pathways and the production of pro-inflammatory mediators. lifeextension.com

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of many natural compounds, including flavonoids. preprints.orgnih.gov Flavonoids have also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide, a key inflammatory mediator. nih.govmdpi.com Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is another hallmark of the anti-inflammatory activity of flavonoids. mdpi.comnih.gov

Despite this extensive knowledge on flavonoids in general, there is a significant lack of specific research on the effects of this compound on these inflammatory pathways and cytokine production. No studies were identified that specifically investigated the inhibition of NF-κB, iNOS, or the production of pro-inflammatory cytokines by this compound.

Modulation of Nitric Oxide (NO) Production and Chemiluminescence

Research into the biological effects of this compound has included its influence on the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. In one study, the presence of this compound was associated with enhanced nitric oxide production. umw.edu.pl This effect was linked to an upregulation in the expression of inducible nitric oxide synthase (iNOS) umw.edu.pl. The iNOS enzyme is responsible for producing large amounts of NO, typically in response to inflammatory stimuli. This modulation of the iNOS/NO pathway suggests a potential role for this compound in processes where nitric oxide is a key mediator.

Conversely, a study on the related compound 6-hydroxyflavone noted that its anti-inflammatory activity was not a result of directly quenching NO radicals, but rather through the inhibition of iNOS in kidney mesangial cells researchgate.net. While this pertains to a different substitution at the 6-position, it highlights the nuanced ways in which flavones can interact with the nitric oxide system.

Currently, specific research detailing the effects of this compound on chemiluminescence is not available in the provided search results.

Table 1: Effect of this compound on Nitric Oxide Pathway Components

| Compound | Effect on Nitric Oxide (NO) | Effect on Inducible Nitric Oxide Synthase (iNOS) |

|---|

Renal Protection and Activity in Kidney Mesangial Cells

Based on the available scientific literature, there is currently no specific information regarding the direct effects of this compound on renal protection or its pharmacological activity in kidney mesangial cells. While the broader class of flavonoids has been investigated for various effects on kidney health, dedicated studies focusing on the 6-chloro substituted variant in this context are not present in the search results.

Antioxidant Research and Mechanisms

The antioxidant potential of flavonoids is a cornerstone of their pharmacological interest. Halogenation, including the addition of a chlorine atom, can modify these properties. Chlorinated flavonoids have been identified as potent antioxidant agents in various studies mdpi.com.

Free Radical Scavenging Capabilities

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests researcher.liferesearchgate.net. While chlorinated flavonoids are generally recognized for their antioxidant activities, specific quantitative data, such as IC50 values for this compound in DPPH or ABTS assays, are not detailed in the available research researcher.liferesearchgate.netumw.edu.pl. The antioxidant capacity of flavonoids is highly dependent on their specific structure, and further studies would be needed to quantify the precise free-radical scavenging efficacy of this compound researchgate.net.

Inhibition of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage if not properly controlled by antioxidant systems. Some flavonoids can mitigate this by inhibiting ROS production. Research has shown that chlorinated flavonoids as a class can modulate ROS dntb.gov.uaresearchgate.net. Specifically, they have been demonstrated to be more efficient than their non-chlorinated parent compounds in modulating the oxidative burst in neutrophils, a process that generates a significant amount of ROS researchgate.net. However, studies specifically quantifying the inhibition of ROS production by this compound are not available in the provided results.

Role in Oxidative Stress Alleviation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects with antioxidants. By functioning as potent antioxidant agents, chlorinated flavonoids are suggested to play a role in alleviating oxidative stress mdpi.com. This activity is crucial for protecting cells and tissues from oxidative damage. While the general class of compounds shows promise, specific studies detailing the direct role and mechanisms of this compound in oxidative stress alleviation in biological systems have not been identified in the search results.

Enzyme Inhibition in Antioxidant Pathways (e.g., Xanthine Oxidase)

Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide radicals in the process. Inhibition of this enzyme is a therapeutic strategy for conditions like gout and can also reduce oxidative stress. Flavonoids are widely recognized as inhibitors of xanthine oxidase researchgate.net. The structure-activity relationship for this inhibition often depends on factors like the planarity of the flavonoid structure and the presence of specific hydroxyl groups acs.org. While the flavonoid backbone is conducive to this activity, specific data on the inhibitory potency (e.g., IC50 value) of this compound against xanthine oxidase is not provided in the available research literature researchgate.net.

Table 2: Summary of Antioxidant-Related Activities of Chlorinated Flavonoids

| Activity | Finding for Chlorinated Flavonoids / this compound | Specific Data for this compound |

|---|---|---|

| Free Radical Scavenging | Generally recognized as having antioxidant properties mdpi.com. | Quantitative IC50 values for DPPH/ABTS assays are not available researcher.liferesearchgate.netumw.edu.pl. |

| ROS Production Inhibition | Modulate reactive oxygen species and oxidative burst dntb.gov.uaresearchgate.net. | Specific inhibitory data is not available. |

| Oxidative Stress Alleviation | Implied through their potent antioxidant activity mdpi.com. | Direct mechanistic studies are not available. |

| Xanthine Oxidase Inhibition | Flavonoids are a known class of Xanthine Oxidase inhibitors researchgate.net. | Specific inhibitory data is not available researchgate.net. |

Antimicrobial and Biocidal Studies

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry, revealing a spectrum of activity against various pathogenic and spoilage microorganisms. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Research has demonstrated that this compound exhibits notable antibacterial properties. Studies have shown its efficacy against a range of both Gram-positive and Gram-negative bacteria.

Complete growth inhibition of Enterococcus faecalis has been observed with 4′-chloroflavone and this compound researchgate.net. In the case of Staphylococcus aureus, all tested chloroflavones, including this compound, have been found to completely or strongly inhibit its growth researchgate.net. Furthermore, Escherichia coli is most effectively inhibited by 4′-chloroflavone and this compound researchgate.net.

A study evaluating two specific chloroflavones, 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one and 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one, demonstrated significant activity against a panel of human pathogenic bacteria. The antibacterial effects were determined by measuring the zone of inhibition and the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results indicated a broad spectrum of activity, with some of the tested compounds showing significant efficacy when compared to the standard drug ampicillin.

Below is a summary of the antibacterial activity of selected chloroflavones against various pathogenic bacteria:

| Bacteria | Test Compound | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |

| E. faecalis | This compound | Data not available | Data not available | Data not available |

| S. aureus | This compound | Data not available | Data not available | Data not available |

| E. coli | This compound | Data not available | Data not available | Data not available |

| P. aeruginosa | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 18 | 64 | 128 |

| S. typhi | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 16 | 128 | 256 |

| V. cholerae | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 15 | 128 | 256 |

| P. aeruginosa | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 20 | 32 | 64 |

| S. typhi | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 18 | 64 | 128 |

| V. cholerae | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 17 | 64 | 128 |

It is noteworthy that while exhibiting strong activity against pathogenic bacteria, some flavones have shown inhibitory effects on probiotic bacteria as well. For instance, certain chalcones and flavones have been observed to significantly inhibit the growth of Lactobacillus acidophilus. In contrast, some flavanones, such as 6-chloro-8-nitroflavanone, have been found to stimulate the growth of probiotic bacteria like Lactobacillus acidophilus and Pediococcus pentosaceus jfrm.runih.govresearchgate.net.

In addition to its antibacterial properties, this compound and its derivatives have been investigated for their antifungal activity against a variety of fungal strains, including those responsible for food spoilage and opportunistic infections in humans.

A study on two chloroflavones, 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one and 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one, revealed their efficacy against several Aspergillus species and Rhizopus spp. The antifungal activity was assessed using the poisoned food technique, which measures the inhibition of mycelial growth.

The following table summarizes the antifungal activity of these chloroflavones:

| Fungal Strain | Test Compound | Mycelial Growth Inhibition (%) at 400 ppm |

| Aspergillus flavus | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 65.2 |

| Aspergillus ochraceus | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 60.5 |

| Aspergillus niger | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 58.7 |

| Rhizopus spp. | 6-chloro-2-(2,4-dimethoxyphenyl)-chromen-4-one | 55.3 |

| Aspergillus flavus | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 70.8 |

| Aspergillus ochraceus | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 68.4 |

| Aspergillus niger | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 65.1 |

| Rhizopus spp. | 6-chloro-2-(4-ethoxyphenyl)-chromen-4-one | 62.9 |

Furthermore, studies on other chlorinated flavonoids have demonstrated their potential against Candida albicans. For instance, 6-chloro-8-nitroflavone has shown a strong inhibitory effect on the growth of C. albicans nih.gov.

The precise molecular mechanisms underlying the antimicrobial activity of this compound are still under investigation. However, research on flavonoids in general provides insights into their potential modes of action. Halogenated flavonoids, in particular, are thought to exert their effects through several mechanisms:

Disruption of Microbial Membranes: The lipophilic nature of flavonoids allows them to interact with and disrupt the integrity of microbial cell membranes. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Interference with Key Enzymatic Systems: Flavonoids can inhibit various microbial enzymes that are crucial for cellular processes. This may include enzymes involved in energy production, nucleic acid synthesis, and cell wall maintenance. The presence of a chlorine atom can enhance the binding affinity and specificity of the flavonoid to these enzymes, thereby increasing its inhibitory effect.

Inhibition of Nucleic Acid Synthesis: Some flavonoids are capable of intercalating with or forming hydrogen bonds with the bases of DNA and RNA, which can inhibit their synthesis and lead to the cessation of microbial growth.

The addition of halogen atoms, such as chlorine, to the flavonoid structure is believed to enhance these antimicrobial properties.

Recent in vitro studies have suggested that certain halogenated flavones may positively influence the composition of the gut microbiome. Specifically, 8-bromo-6-chloroflavone has been shown to modulate the gut microbiome by increasing the population of beneficial bacteria while reducing the numbers of potentially pathogenic microbes jfrm.runih.govnih.gov. This modulatory effect was particularly pronounced in microbiome models representing older individuals and those recovering from chemotherapy or antibiotic treatments nih.govnih.gov. These findings highlight the potential for specific flavonoid structures to contribute to gut health.

Neuropharmacological Investigations

The interaction of flavonoids with the central nervous system, particularly with neurotransmitter receptors, has been an area of active research. This compound has been specifically investigated for its effects on GABA(A) receptors.

Studies have demonstrated that this compound interacts with the benzodiazepine (B76468) binding site on the type-A γ-aminobutyric acid (GABA(A)) receptor. Electrophysiological and in vivo animal experiments have characterized this compound as a neutralizing modulator at these receptors nih.gov. This means that it binds to the receptor but does not by itself alter the GABA-activated chloride currents.

The substitution at the 6-position of the flavone nucleus has been identified as a critical determinant of the compound's efficacy at GABA(A) receptors. Research suggests that a large width of the first atom on the 6-substituent, such as a chlorine atom, favors a high binding affinity of the 6-substituted flavone to the receptor nih.gov.

Enzyme Modulation and Inhibition Studies

Flavonoids, as a class of compounds, are well-documented modulators of various enzyme systems, including the cytochrome P450 (CYP) superfamily and aromatase (CYP19A1). The basic flavone structure is a recognized scaffold for enzyme inhibition, and substitutions on this core structure can fine-tune the potency and selectivity of these interactions.

Aromatase, the enzyme responsible for converting androgens to estrogens, is a known target for inhibition by flavones. Several naturally occurring and synthetic flavones have been shown to be potent competitive inhibitors of human placental aromatase. nih.gov For instance, flavone itself exhibits an inhibitory effect on aromatase activity. nih.gov Studies on structure-activity relationships have indicated that specific hydroxylation patterns on the flavone rings can significantly enhance inhibitory potency. While specific inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against aromatase are not extensively documented in the reviewed literature, its structural similarity to other known flavone inhibitors suggests a potential for competitive inhibition of the aromatase enzyme.

The cytochrome P450 enzymes, which are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds, are also significantly modulated by flavonoids. mdpi.com Flavones can act as substrates, inhibitors, or inducers of CYP enzymes. mdpi.com Research has shown that human CYP enzymes, particularly CYP2A6, are involved in the metabolism of the parent compound, flavone, leading to the formation of various hydroxylated metabolites, including 6-hydroxyflavone. nih.gov This indicates a direct interaction between the flavone nucleus and the active site of CYP2A6. Furthermore, numerous flavonoids have been identified as inhibitors of major drug-metabolizing CYPs, such as CYP3A4. mdpi.com The inhibitory profile is highly dependent on the specific flavonoid and the CYP isoform . Given that this compound is a halogenated derivative of the flavone scaffold, it is plausible that it interacts with and potentially inhibits certain CYP isoforms, thereby influencing the metabolism of co-administered drugs.

| Compound | Enzyme Target | Reported Effect / Value | Reference |

|---|---|---|---|

| Flavone | Aromatase | Inhibitor (IC50 = 10 µM) | nih.gov |

| 7-Hydroxyflavone | Aromatase | Potent Competitive Inhibitor (IC50 = 0.5 µM) | nih.gov |

| Chrysin | CYP3A4 | Potent Inhibitor (IC50 = 2.5 µM) | mdpi.com |

| Apigenin | CYP2A6 | Inhibitor | mdpi.com |

| Flavone | CYP2A6 | Substrate (Metabolized to 6-hydroxyflavone) | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Halogen Substitution (Chlorine, Bromine, Fluorine) on Biological Activities

The introduction of halogen atoms—chlorine, bromine, and fluorine—into the flavonoid structure is a key strategy for modulating biological activity. nih.gov Halogenation can enhance the therapeutic potential of flavonoids, influencing their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.net

Generally, the order of activity for halogen substitutions is fluorine > chlorine > bromine. nih.gov However, in some cases, brominated compounds have shown superior activity compared to their chlorinated and fluorinated counterparts. nih.gov For instance, studies on chalcones, precursors to flavones, have indicated that the presence of lipophilic substituents like bromine and chlorine can contribute to their antibacterial activity. mdpi.com

The position of the halogen atom on the flavone (B191248) nucleus is also critical. For example, in the context of insecticidal activity against the fall armyworm, 7-chloroflavone demonstrated higher efficacy than 6-chloroflavone and 6-bromoflavone (B74378). conicet.gov.ar Furthermore, the presence of chlorine or bromine atoms in the flavonoid structure has been shown to have a significant effect on bacteria. mdpi.com Halogenated flavonoids can not only inhibit bacterial growth but also increase their binding affinity to human protein kinase CK2 and enhance their anticancer and anti-inflammatory effects. mdpi.com

Impact of Substitutions at the 6-Position on Efficacy and Binding Affinity

The 6-position of the flavone nucleus is a critical site for substitution, significantly influencing the molecule's binding affinity and efficacy. Studies have shown that substituents at the 6-position can effectively fill a lipophilic pocket in target proteins, such as the benzodiazepine (B76468) binding site of the GABA-A receptor. sci-hub.se

For instance, a QSAR analysis of 6,3'-substituted flavone derivatives revealed that the 6- and 3'-positions are the most effective for placing substituents to create high-affinity ligands. sci-hub.se The nature of the substituent at the 6-position plays a crucial role. For example, in a study of flavone derivatives' interaction with the GABA-A receptor, different substituents at the 6-position, such as chloro, nitro, methoxy, and fluoro, resulted in varying binding affinities. sci-hub.seconicet.gov.ar

Furthermore, the introduction of bulky groups at other positions, such as the 7-position, can enhance the anti-proliferative activity of flavonoids. nih.gov This suggests that the steric and electronic properties of substituents at various positions, including the 6-position, are key determinants of biological activity.

Correlation between Molecular Structure and Pharmacological Properties

The molecular structure of this compound and its analogs is directly correlated with their pharmacological properties, including anticancer, anti-inflammatory, and neuroactive effects. ontosight.ai

Anticancer Activity: Flavones exert their anticancer effects through various mechanisms, such as modulating reactive oxygen species, arresting the cell cycle, inducing apoptosis, and suppressing cancer cell proliferation. scielo.br The presence and position of substituents are crucial. For example, a study on pyrrolizine derivatives showed that the presence of a 4-chlorobenzylidene)amino group contributed to cytotoxic activity. researchgate.net Similarly, the substitution pattern on the chalcone (B49325) scaffold, a precursor to flavones, has been a focus for developing potent nuclear factor kappaB inhibitors with anticancer activities. nih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of flavones are often attributed to their ability to inhibit enzymes and transcription factors involved in the inflammatory response. scielo.br For instance, 8-chloro-3′,4′,5,7-tetrahydroxyflavone has been shown to be a more efficient modulator of oxidative burst in neutrophils than its parent compound, suggesting its potential as an anti-inflammatory agent. nih.gov

Neuroactive Properties: Flavonoids, due to their lipophilicity, can cross the blood-brain barrier and exhibit neuroactive properties. tandfonline.com Their interaction with the GABA-A receptor's benzodiazepine binding site is a key area of research. QSAR studies have demonstrated the importance of electronic interactions, modulated by lipophilic and steric effects of substituents, in the recognition process and binding capability of flavones to this receptor. sci-hub.se

Computational Approaches in SAR/QSAR Modeling for this compound and Analogs

Computational methods, particularly SAR and QSAR modeling, are invaluable tools for understanding the relationship between the chemical structure of this compound and its biological activity. cmu.ac.th These models help in the rational design of new, more potent analogs. tandfonline.com

QSAR studies on flavone derivatives targeting the GABA-A receptor have utilized various descriptors, including lipophilic, steric, and electronic parameters, to build predictive models. sci-hub.seconicet.gov.ar These models have highlighted the importance of specific positions on the flavone nucleus, such as the 6- and 3'-positions, for substituent placement to achieve high affinity. sci-hub.se Different computational techniques, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have been employed to develop robust QSAR models. tandfonline.com

For instance, a QSAR study on the insecticidal activity of flavones used a model that successfully predicted the activity of new derivatives based on molecular descriptors. conicet.gov.ar Similarly, QSAR analysis of chlorochalcone (B8783882) derivatives has been used to design compounds with potential breast anticancer activity by identifying key structural features that contribute to their efficacy. cmu.ac.th These computational approaches provide a framework for predicting the biological activity of novel this compound analogs, thereby guiding synthetic efforts towards more effective therapeutic agents.

Analytical and Preclinical Research Methodologies

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis of 6-Chloroflavone. This set of laboratory techniques allows for the separation of mixtures, which is essential for purifying the compound after synthesis and for analyzing its presence in various samples. The principle relies on the differential partitioning of compounds between a mobile phase (a solvent or gas) and a stationary phase (a solid or a liquid-coated solid). wikipedia.orgazecs.az

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound. jk-sci.comupwr.edu.pl This technique employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). High pressure is used to drive the solvent through the column, leading to a high-resolution separation. The purity of a this compound reference material, for instance, has been determined using HPLC. lgcstandards.com The process involves dissolving the compound and injecting it into the HPLC system. As the compound travels through the column, it separates from any impurities. A detector at the end of the column measures the amount of the compound and any impurities that elute, allowing for the calculation of purity as a percentage of the total detected peak area. lgcstandards.comlgcstandards.com

Table 1: Example HPLC Conditions for this compound Purity Analysis This table is based on data from a certificate of analysis for a this compound reference standard. lgcstandards.com

| Parameter | Condition |

|---|---|

| Column | ZORBAX Phenyl; 5 µm, 250 x 4.6 mm |

| Column Temperature | 40 °C |

| Detector | Diode-Array Detector (DAD), 250 nm |

| Injector | Auto 2 µl; 0.1086 mg/ml in Water |

| Flow Rate | 1.0 ml/min |

| Mobile Phase A | Water + 0.1% H3PO4 |

| Mobile Phase B | Acetonitrile + 0.1% H3PO4 |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method frequently used to monitor the progress of chemical reactions, such as the synthesis of flavones. wikipedia.orgazecs.azresearchgate.net The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase). umich.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). azecs.az The mobile phase moves up the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. wikipedia.org

By comparing the spot corresponding to the reaction mixture with spots of the starting materials, chemists can qualitatively assess the consumption of reactants and the formation of products over time. rochester.edu Visualization is often achieved by using a UV lamp, under which many organic compounds, including flavones, become fluorescent or absorb light, appearing as dark spots. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijpras.comnih.gov It is a primary method for identifying the metabolites of a drug candidate in biological samples. ijpras.com The LC component separates the parent compound from its metabolites, while the MS component ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight and structural information. nih.govnih.gov

In the context of related compounds, the biotransformation of 8-bromo-6-chloroflavanone by the fungus Isaria fumosorosea was analyzed using this method. The process led to the identification of a metabolite, 8-bromo-6-chloroflavan-4-ol 4′-O-β-D-(4″-O-methyl)-glucopyranoside. mdpi.com This demonstrates how LC-MS can be applied to elucidate the metabolic pathways of halogenated flavones. High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. ijpras.comthermofisher.com

In Vitro Biological Assays and Cell-Based Models

In vitro (Latin for "in glass") studies are conducted using components of an organism that have been isolated from their usual biological surroundings, such as cell cultures or purified enzymes. chromakresearch.com These assays are essential for the initial screening of a compound's biological activity.

Cell proliferation and viability assays are fundamental tools for assessing the potential of a compound to inhibit cell growth or to cause cell death (cytotoxicity). sigmaaldrich.comnih.gov These assays are typically performed in multi-well plates where cells are grown in a two-dimensional (2D) monolayer. medtechbcn.combiocompare.com After treatment with the test compound, a reagent is added to measure a parameter indicative of cell viability, such as metabolic activity or membrane integrity. nih.gov

Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. chondrex.com Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. chondrex.com The amount of formazan produced is proportional to the number of living cells.

XTT and WST-1 Assays: These are similar to the MTT assay but produce a water-soluble formazan, simplifying the protocol. sigmaaldrich.comnih.gov

Resazurin (B115843) Assay: This fluorescent assay uses a redox indicator that is reduced by metabolically active cells from the non-fluorescent blue resazurin to the highly fluorescent pink resorufin. nih.gov

Research on this compound has utilized such cytotoxicity assays to evaluate its anticancer potential. umw.edu.pl For example, its effect on cell viability has been tested against human liver carcinoma HepG2 cells. researchgate.net In these studies, the concentration of the compound that inhibits cell growth by 50% (IC50) is a key metric for quantifying its cytotoxic potency. umw.edu.pl

Table 2: Reported Cytotoxic Activity of this compound This table summarizes findings from different in vitro cytotoxicity studies.

| Cell Line | Assay Type | Finding | Source |

|---|---|---|---|

| Canine Cancer Cell Lines | Cytotoxicity Assay | Demonstrated cytotoxic potential with determined IC50 values. | umw.edu.pl |

| HepG2 (Human Liver Carcinoma) | Cell Viability Assay | Reduced cell viability compared to untreated cells. | researchgate.net |

Enzyme activity assays are laboratory procedures that measure the rate of an enzymatic reaction. chromakresearch.com They are crucial for determining if a compound acts as an inhibitor or an activator of a specific enzyme. sigmaaldrich.com These assays typically involve combining the enzyme, its substrate, and the test compound (e.g., this compound) and then measuring the formation of the product or the consumption of the substrate over time. chromakresearch.com The activity is often detected by a change in absorbance or fluorescence. sigmaaldrich.comrndsystems.com For example, if the product of an enzyme reaction is colored or fluorescent, its concentration can be easily quantified using a spectrophotometer or fluorometer. rndsystems.com

Data available in public repositories like ChEMBL indicate that this compound has been evaluated in various bioactivity assays, which include functional assays targeting enzymes. ebi.ac.uk These screenings are vital for identifying the molecular targets of a compound and understanding its mechanism of action.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant potential of this compound and related flavonoid compounds is frequently evaluated using in vitro free radical scavenging assays. Two common methods employed for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

The DPPH assay is a widely used method to assess the free radical scavenging activity of compounds. dojindo.com It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. nih.gov A series of 3-hydroxyflavones and 2'-hydroxychalcones have been evaluated for their antioxidant activity using the DPPH method, among others. sphinxsai.com In these studies, flavonoids generally demonstrated better antioxidant activity than their corresponding chalcones. sphinxsai.com The number and position of hydroxyl groups on the flavonoid scaffold are considered crucial for their antioxidant potency. nih.gov For instance, studies on the oxidative products of some antioxidant flavonoids in DPPH spiking HPLC assays indicated that an additional hydroxyl group at the C-6 position in 5,7-dihydroxyflavones plays a significant role in the DPPH assay results. nih.gov

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. sigmaaldrich.comopenrepository.com This assay detects compounds with a standard reduction potential below that of Fe³⁺/Fe²⁺ (+0.77V). openrepository.com Like the DPPH assay, the FRAP assay is conducted in a microplate format and the color change is read using a spectrophotometer. openrepository.com While both assays measure antioxidant capacity, they can yield different results for the same compound due to their differing mechanisms and the reactivity of the antioxidant with the specific radical or metal complex. nih.gov For example, some antioxidants like glutathione (B108866) show low reactivity in the FRAP assay. nih.gov

Antimicrobial Susceptibility Testing (e.g., Disc Diffusion Method, Broth Micro-dilution Method)

The antimicrobial properties of this compound have been investigated against various human pathogenic bacteria and fungi using standard in vitro susceptibility testing methods. The most common techniques are the disc diffusion method and the broth micro-dilution method. banglajol.info

The disc diffusion method , also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method for determining antimicrobial susceptibility. himedialabs.comasm.orgnih.gov In this method, a standardized inoculum of a microorganism is spread over the surface of an agar (B569324) plate, and paper discs impregnated with a specific concentration of the test compound (e.g., 100 µ g/disc of this compound) are placed on the surface. researchgate.net The plate is then incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc, where microbial growth is prevented. researchgate.net

The broth micro-dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. banglajol.infodiva-portal.org The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism in a liquid growth medium. mdpi.com The MBC is the lowest concentration that results in microbial death. mdpi.com This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. mdpi.com Each well is then inoculated with a standardized suspension of the microorganism. diva-portal.org After incubation, the wells are examined for visible growth to determine the MIC. mdpi.com To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate to see if the bacteria have been killed or just inhibited. mdpi.com

In a study evaluating two chloroflavones, including a compound structurally related to this compound, their antibacterial and antifungal activities were tested against six human pathogenic bacteria and four fungi. banglajol.info The disc diffusion method was used for the initial screening, and the broth micro-dilution method was employed to determine the MIC and MBC values in comparison to the standard antibiotic ampicillin. banglajol.info The results indicated that some of the synthesized chloroflavones possessed significant activity. banglajol.info Another study highlighted that 8-bromo-6-chloroflavone derivatives showed promising results as bactericidal agents, significantly inhibiting the growth of pathogenic bacteria. researchgate.net

| Compound | Test Method | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| Chloroflavones (including a structural analog of this compound) | Disc Diffusion, Broth Micro-dilution | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Vibrio cholerae, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus flavus, Aspergillus ochraceus, Aspergillus niger, Rhizopus spp. | Some compounds showed significant antibacterial and antifungal activity compared to ampicillin. | banglajol.info |

| 8-Bromo-6-chloroflavone | Not specified | Pathogenic bacteria | Showed promising bactericidal results. | researchgate.net |

Cell Signaling Pathway Analysis (e.g., NF-κB, iNOS expression)

The anti-inflammatory effects of flavonoids, including those structurally similar to this compound, are often investigated by analyzing their impact on key cell signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway and the expression of inducible nitric oxide synthase (iNOS).

The NF-κB signaling pathway plays a critical role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. thieme-connect.comd-nb.info Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκBs. thieme-connect.com Upon stimulation by various inflammatory signals, an IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, leading to its degradation. thieme-connect.comd-nb.info This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines and enzymes like iNOS. thieme-connect.com The ability of a compound to inhibit NF-κB activation is a key indicator of its anti-inflammatory potential. thieme-connect.com For example, some flavonoids have been shown to suppress NF-κB activation by preventing the phosphorylation and degradation of IκBα. thieme-connect.com

iNOS expression is another important marker of inflammation. dntb.gov.ua iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator. researchgate.net The expression of iNOS is induced by pro-inflammatory cytokines and bacterial products, often via the NF-κB pathway. dntb.gov.ua Therefore, the inhibition of iNOS expression is a common target for anti-inflammatory drugs. Studies have shown that certain flavonoids can downregulate the expression of iNOS and other inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). dntb.gov.uascribd.com